3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile
Description
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic nitrile compound characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and trifluoromethyl (CF₃) groups at positions 3, 4, and 5, respectively, along with an acetonitrile (-CH₂CN) side chain. This combination of electron-withdrawing groups (EWGs) confers unique reactivity and physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H4BrClF3N |
|---|---|
Molecular Weight |
298.48 g/mol |
IUPAC Name |
2-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrClF3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 |
InChI Key |
JBENESHYLFBIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Compounds
*Estimated based on atomic composition.
Biological Activity
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile (commonly referred to as BTCP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BTCP is characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a phenylacetonitrile backbone. Its molecular formula is . The presence of these halogen substituents enhances its lipophilicity and may influence its interaction with biological targets.
1. Anticancer Properties
Research has indicated that BTCP exhibits significant anticancer activity. It has been shown to inhibit specific serine proteases that play critical roles in cancer cell invasion and metastasis. For instance, studies have demonstrated that derivatives of BTCP can modulate enzymatic activity, thereby influencing cellular processes associated with tumor growth.
- Mechanism of Action : BTCP's mechanism involves the inhibition of serine proteases, which are crucial for the degradation of extracellular matrix components. This inhibition can prevent cancer cells from invading surrounding tissues and metastasizing to distant sites .
2. Antimicrobial Activity
In addition to its anticancer properties, BTCP has been evaluated for its antimicrobial efficacy. Preliminary studies suggest that compounds with similar structures exhibit moderate activity against various bacterial strains and fungi.
- In Vitro Studies : In vitro tests have shown that BTCP derivatives possess antibacterial properties against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate a potential for development as an antimicrobial agent .
Case Study 1: Cancer Cell Line Inhibition
In a study involving human cancer cell lines, BTCP was tested for its ability to inhibit cell proliferation. The results indicated that treatment with BTCP led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Table 1: Effect of BTCP on cancer cell viability
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of BTCP against several bacterial strains. The study utilized the agar diffusion method to evaluate the zone of inhibition.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| Bacillus cereus | 20 |
| Candida albicans | 12 |
Table 2: Antimicrobial activity of BTCP
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
